Deschloroketamine
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Overview
Description
Preparation Methods
Deschloroketamine can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanone. This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and chloroform, and the reactions are carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Deschloroketamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include hydroxylated and dealkylated derivatives . For example, N-dealkylation and hydroxylation are common metabolic pathways for this compound .
Scientific Research Applications
Deschloroketamine has a range of scientific research applications. In chemistry, it is used as a reference material for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . In biology, it is used to study its effects on various cell lines, including human embryonic kidney cells and neuroblastoma cells . In medicine, this compound has been investigated for its potential use as an anesthetic and for its immunomodulatory properties . In industry, it is used in the development of new psychoactive substances and for forensic analysis .
Mechanism of Action
Deschloroketamine exerts its effects primarily through its action on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine . It acts as an NMDA receptor antagonist, blocking the receptor and preventing the influx of calcium ions, which leads to its dissociative and anesthetic effects . Additionally, this compound may interact with other receptors, such as opioid and muscarinic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Deschloroketamine is structurally similar to other dissociative anesthetics such as ketamine, 2-Fluorothis compound, and phencyclidine (PCP) . Compared to ketamine, this compound is reported to be 2-3 times more potent . Phencyclidine, another related compound, shares similar dissociative properties but has a different chemical structure .
Conclusion
This compound is a versatile compound with a range of applications in scientific research, medicine, and industry. Its unique chemical structure and pharmacological properties make it an important subject of study for researchers and clinicians alike.
Properties
CAS No. |
7063-30-1 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(methylamino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChI Key |
ZAGBSZSITDFFAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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